![molecular formula C24H25F3N4O3 B2505841 3-(5-oxo-5-{4-[3-(trifluorometil)fenil]piperazin-1-il}pentil)quinazolina-2,4(1H,3H)-diona CAS No. 896355-97-8](/img/structure/B2505841.png)
3-(5-oxo-5-{4-[3-(trifluorometil)fenil]piperazin-1-il}pentil)quinazolina-2,4(1H,3H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound notable for its versatile applications in medicinal and materials chemistry. This compound features a quinazoline-dione core attached to a piperazine ring, further modified with a trifluoromethylphenyl group, contributing to its unique chemical properties and bioactivity.
Aplicaciones Científicas De Investigación
Chemistry: Utilized as a precursor for more complex organic molecules, serving as an important intermediate in synthetic organic chemistry. Biology: Explored for its potential as a pharmaceutical agent, particularly in drug development targeting various diseases due to its ability to interact with specific biological targets. Medicine: Investigated for therapeutic properties, possibly as an anti-cancer or anti-inflammatory agent, exploiting its molecular interactions. Industry: Applied in the development of advanced materials, including polymers and surface coatings, owing to its robust chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves multiple steps, starting with the quinazoline-2,4(1H,3H)-dione framework. Key synthetic routes include:
Nucleophilic substitution reactions: to introduce the piperazine group.
Aldehyde or ketone condensations: to form the oxo-pentyl chain.
The trifluoromethylphenyl group is typically incorporated via electrophilic aromatic substitution .
Reaction conditions vary but commonly include the use of strong bases or acids, with reactions performed under reflux to ensure complete conversion of reactants.
Industrial Production Methods: Industrially, large-scale production may use continuous flow reactors to ensure consistent yield and purity. Solvent choices, catalysts, and temperature control are optimized for maximum efficiency and minimal waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Oxidative transformations can alter the quinazoline ring, potentially affecting its bioactivity.
Reduction: Reduction reactions may involve the piperazine ring, typically under hydrogenation conditions.
Substitution: Substitution reactions, particularly on the aromatic ring, can introduce new functional groups enhancing its properties.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substituents: Halides, alkylating agents, and acylating agents under appropriate conditions.
Major Products:
From oxidation: Modified quinazoline derivatives.
From reduction: Reduced piperazine derivatives.
From substitution: Derivatives with various functional groups enhancing solubility or reactivity.
Mecanismo De Acción
Mechanism: The compound's effects are primarily exerted through its interaction with specific molecular targets, such as enzymes or receptors, inhibiting their function or altering their activity. Molecular Targets and Pathways: Potential targets include protein kinases involved in cell signaling pathways. By binding to these targets, the compound can modulate pathways related to cell proliferation, apoptosis, or immune responses.
Comparación Con Compuestos Similares
3-(5-oxo-5-{4-[3-(trifluoromethoxy)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione
3-(5-oxo-5-{4-[3-(fluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione
3-(5-oxo-5-{4-[3-(difluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione
Comparison: The primary distinguishing feature of 3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione is its trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group enhances the compound's lipophilicity and can affect its binding affinity to molecular targets.
3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione stands out due to its unique trifluoromethyl substitution, setting it apart from other analogs and potentially offering superior pharmacokinetic properties and therapeutic efficacy.
Propiedades
IUPAC Name |
3-[5-oxo-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pentyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N4O3/c25-24(26,27)17-6-5-7-18(16-17)29-12-14-30(15-13-29)21(32)10-3-4-11-31-22(33)19-8-1-2-9-20(19)28-23(31)34/h1-2,5-9,16H,3-4,10-15H2,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZWCYVVRYTSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
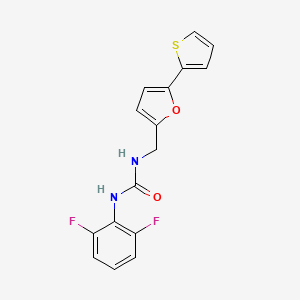
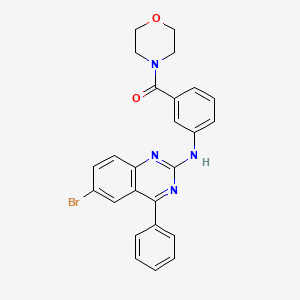
![6-[5-(Pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2505761.png)
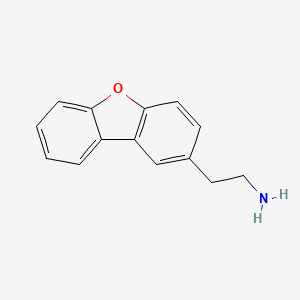
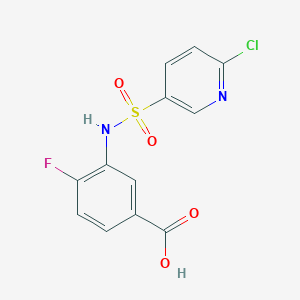
![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2505765.png)
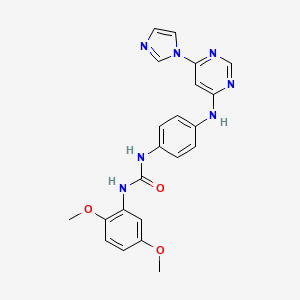

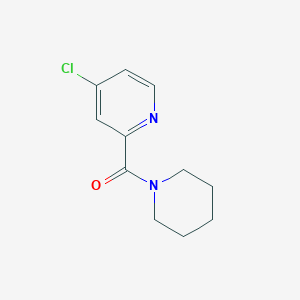
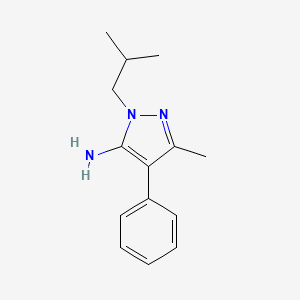
![(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2505774.png)
![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2505777.png)
![3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B2505779.png)
![Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B2505781.png)
